N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is a synthetic organic compound. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound features a thiophene ring substituted with a carboxamide group, a sulfonamide group, and a chlorophenyl group, making it a molecule of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the thiophene ring is constructed through cyclization reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amide bond formation, often using reagents like carbodiimides or coupling agents.
Sulfonamide Formation: The sulfonamide group is added through sulfonylation reactions, typically using sulfonyl chlorides and amines.
Chlorophenyl Substitution: The chlorophenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or disrupt cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-thiophenecarboxamide: Lacks the sulfonamide group, which may affect its biological activity.
3-(methylsulfonyl)-N-(4-chlorophenyl)thiophene-2-carboxamide: Contains a methylsulfonyl group instead of the sulfonamide group.
N-(4-chlorophenyl)-3-(methylsulfonyl)thiophene-2-carboxamide: Similar structure but different substitution pattern.
Uniqueness
N-(4-chlorophenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both sulfonamide and carboxamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-4-3-5-16(12-13)22(2)27(24,25)17-10-11-26-18(17)19(23)21-15-8-6-14(20)7-9-15/h3-12H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUVVOUKSGFIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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